N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide is a complex organic compound that features a benzodioxole moiety, a hydroxypropyl group, and a chloromethoxybenzamide structure
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is essential for plant growth and development . It enhances auxin response reporter’s transcriptional activity, indicating an increase in auxin signaling . It also down-regulates the expression of root growth-inhibiting genes .
Pharmacokinetics
Similar compounds have been shown to have high gi absorption , suggesting that this compound might also have good bioavailability.
Result of Action
The compound promotes root growth in plants by enhancing root-related signaling responses . It also down-regulates the expression of root growth-inhibiting genes . These molecular and cellular effects result in a significant increase in root growth.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide structure by reacting the intermediate with 5-chloro-2-methoxybenzoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the benzamide structure.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a ketone, while substitution of the chlorine atom can result in various substituted benzamides .
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybenzohydrazide: Similar structure with a methoxybenzohydrazide moiety.
5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine: Contains a benzodioxole and thiazole structure.
1-(benzo[d][1,3]dioxol-5-yl)methyl-2-(benzo[d][1,3]dioxol-6-yl)methyl diselane: Features a diselane linkage with benzodioxole groups
Uniqueness
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-5-chloro-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-23-15-5-3-12(19)9-13(15)18(22)20-7-6-14(21)11-2-4-16-17(8-11)25-10-24-16/h2-5,8-9,14,21H,6-7,10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUWZBZITQCPMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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